2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Description
2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
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Biological Activity
Overview
2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H23N2O4
- Molecular Weight : 341.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylphenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with similar structural motifs showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential effectiveness in inhibiting tumor growth .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The structure-activity relationship (SAR) indicated that modifications at the phenyl rings could enhance antibacterial efficacy .
Data Tables
Activity | IC50 (µg/mL) | Cell Line/Organism | Reference |
---|---|---|---|
Anticancer Activity | 1.61 ± 1.92 | Jurkat T cells | |
1.98 ± 1.22 | A-431 cells | ||
Antibacterial Activity | <10 | Staphylococcus aureus | |
<10 | Escherichia coli |
Case Studies
- Anticancer Study : A study involving the synthesis of several derivatives of the compound indicated that those with electron-donating groups at specific positions on the aromatic rings exhibited enhanced cytotoxicity against human cancer cell lines. Molecular dynamics simulations suggested that these compounds interact with Bcl-2 proteins, promoting apoptosis in cancer cells .
- Antimicrobial Evaluation : In a comparative study, several synthesized derivatives were tested against common bacterial strains. The results showed that compounds with halogen substitutions on the phenyl ring significantly improved antimicrobial activity, indicating a strong correlation between structural modifications and biological effects .
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-17-10-8-16(9-11-17)12-20(23)25-13-19(22)21-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJEPFWEBUCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.